2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide -

2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide

Catalog Number: EVT-4370330
CAS Number:
Molecular Formula: C16H17NO3S
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides

  • Compound Description: This class of compounds represents uracil derivatives with an N-(4-phenoxyphenyl)acetamide moiety at the N3 position of the pyrimidine ring. These compounds have shown significant antiviral activity against human cytomegalovirus (HCMV) replication. []
  • Relevance: These compounds share the core N-(4-phenoxyphenyl)acetamide structure with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide. The primary difference lies in the substituent at the 2-position of the acetamide group, where the target compound features a (2-hydroxyethyl)thio group, while this class has a 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl group. []

2-(4-(3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)tetrahydro-2H-pyran-4-yl)-N-(2-hydroxyethyl)acetamide

  • Compound Description: This compound serves as a precursor in the photochemical synthesis of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione. The synthesis relies on excited-state intramolecular proton transfer (ESIPT) and subsequent cyclization. []
  • Relevance: This compound shares the N-(2-hydroxyethyl)acetamide moiety with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide. The difference lies in the substituent at the 2-position of the acetamide, where the target compound has a (2-hydroxyethyl)thio group, and this compound possesses a more complex (4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)tetrahydro-2H-pyran-4-yl) group. []

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: Epirimil is a promising anticonvulsant compound with potential for epilepsy treatment. [] It displays high affinity for various anticonvulsant biotargets, including GABAAR, GABAAT, CA II, NMDAR, and AMPAR, suggesting a multifaceted mechanism of action. [] Preclinical studies demonstrate significant anticonvulsant activity with low toxicity. []

2-(4-Allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide

  • Compound Description: This compound is synthesized from eugenol, a major component of clove oil, through a multi-step process involving alkoxylation, esterification, and amidation reactions. [] This compound holds potential as an antibacterial agent or for other medicinal applications. []
  • Relevance: This compound shares the acetamide group and the 2-hydroxyethyl moiety with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide. The differences lie in the substitution on the nitrogen atom, where the target compound has a (4-phenoxyphenyl) group and this compound has two 2-hydroxyethyl groups, and the substituent on the 2-position of the acetamide, where the target compound has a thio group, and this compound has an oxygen atom. []
  • Compound Description: These compounds are potent peripheral benzodiazepine receptor (PBR) agonists. [] Radiolabeled versions of these compounds were developed for PET imaging of PBR in the brain, showing promising results in animal models. []
  • Relevance: These compounds share the N-(phenoxyphenyl)acetamide core with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide. The major differences lie in the substitutions on the phenoxyphenyl ring, the presence of an additional substituent on the nitrogen of the acetamide group, and the absence of the 2-((2-hydroxyethyl)thio) group in compounds 3, 7, and 8. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound is part of a series of synthesized uracil derivatives that exhibited antimicrobial activity, including antibacterial and antifungal properties, comparable to standard antibiotics. []

2-((5-((2,5-dimethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(naphthylene-1-yl)acetamide

  • Compound Description: This compound is reported to have diuretic activity. []

cis-Amminedibromo[N-(2-hydroxyethyl)-2-nitro-1-imidazole-κN'-acetamide]platinum (I)

  • Compound Description: This compound is a platinum(II) complex containing a nitroimidazole ligand, which has potential applications in cancer treatment. []

N-(2-hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)-acetamide (RB-6110)

  • Compound Description: RB-6110 is a 3-nitro-1,2,4-triazole derivative investigated for its potential as an anticancer agent. []
  • Relevance: This compound shares the N-(2-hydroxyethyl)acetamide moiety with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide. The key difference lies in the substituent at the 2-position of the acetamide, with RB-6110 featuring a (3-nitro-1,2,4-triazol-1-yl) group instead of the (2-hydroxyethyl)thio group found in the target compound. []

N-[1-(2-hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide (SR2508)

  • Compound Description: SR2508 is a 2-nitroimidazole derivative developed as a potential radiosensitizer for cancer treatment, aiming for reduced toxicity compared to existing agents. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds

  • Compound Description: This series of compounds demonstrated mild to moderate cytotoxic activity against K562 leukemia cells and MCF7 breast cancer cells, suggesting potential as anticancer agents. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), showing promising results in preclinical studies and progressing to clinical development for treating diseases associated with ACAT-1 overexpression. []
  • Relevance: Although K-604 and the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide, both possess an acetamide core, they differ substantially in their overall structures. K-604 features a piperazine ring linked to the acetamide nitrogen, a thioether linkage connected to the piperazine, and a benzimidazole moiety. In contrast, the target compound has a (4-phenoxyphenyl) group on the acetamide nitrogen and a (2-hydroxyethyl)thio group directly linked to the acetamide. []

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives

  • Compound Description: This series of compounds was synthesized and screened for in vitro antibacterial, antifungal, and anti-tuberculosis activity. []

N-(2-hydroxyethyl)-2-(3′-nitro-biphenyl-4-ylmethanesulfonyl)-acetamide

  • Compound Description: This compound is a selective PDE3B inhibitor. []
  • Relevance: This compound shares the N-(2-hydroxyethyl)acetamide moiety with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide. The major structural difference lies in the substituent at the 2-position of the acetamide, where this compound features a (3′-nitro-biphenyl-4-ylmethanesulfonyl) group instead of the (2-hydroxyethyl)thio group present in the target compound. []

2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide (6b)

  • Compound Description: Compound 6b exhibited potent in vitro antibacterial activity against various Xanthomonas species, surpassing the efficacy of standard antibacterial agents. []
  • Relevance: While both 6b and the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide, are acetamide derivatives, they differ significantly in their overall structures. Compound 6b features sulfonyl groups linked to both the 2-position of the acetamide and the nitrogen atom, which are absent in the target compound. Moreover, the target compound has a (2-hydroxyethyl)thio group at the 2-position and a (4-phenoxyphenyl) group on the nitrogen, distinguishing it further from 6b. []
  • Compound Description: These compounds are part of a series of 1,2,4-triazole derivatives synthesized and evaluated for their α-glucosidase inhibitory activity. Among them, compound 5g, characterized by a 3-hydroxy substitution on the N-phenylacetamide moiety, demonstrated the most potent inhibitory activity, surpassing the positive control acarbose. []
  • Compound Description: Compounds 5 and 8 emerged as promising hits in a study focusing on apoptotic inducers targeting DNA and CDK-2 for breast cancer treatment. These compounds demonstrated potent cytotoxicity against MCF-7 and MDA-MB231 breast cancer cells, induced DNA damage, and inhibited CDK-2 activity, highlighting their potential as anticancer agents. []
  • Relevance: While both compounds 5 and 8, and the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide, possess an acetamide group, their overall structures and functionalities differ considerably. Compounds 5 and 8 contain pyrimidine rings and a thioether linkage, which are absent in the target compound. Conversely, the target compound features a (4-phenoxyphenyl) group on the acetamide nitrogen and a (2-hydroxyethyl)thio group at the 2-position, distinguishing it from compounds 5 and 8. []

1-[o-(2-hydroxyethyl)benzyl]- Derivatives

  • Compound Description: This group encompasses a series of compounds, including 9-[o-(2-hydroxyethyl)benzyl]-guanine, -hypoxanthine, -adenine, -thymine, -2-thiothymine, -uracil, and -uracil-5-carboxylic acid. These were synthesized as aromatic acylonucleoside analogues. []

2-((1,4-diphenyl-1H-imidazol-2-yl)thio)-N-(4-(3-oxomorpholino)phenyl)acetamide derivatives

  • Compound Description: This series of compounds, incorporating oxomorpholine and imidazole moieties, was synthesized and characterized as potential chemotherapeutic agents with diverse applications. []

(4,6-dimethylpyrimidin-2-yl)thio-N-acetamides

  • Compound Description: This series of compounds represents potential anticonvulsant agents, with one derivative containing a 4-bromophenyl substituent showing particularly promising anticonvulsant activity in a pentylenetetrazole-induced seizure model. []

2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]-(Z)-2-butenyl]acetamide (FRG-8813)

  • Compound Description: FRG-8813 is a potent histamine H2 receptor antagonist demonstrating significant gastric antisecretory activity and gastroprotective effects. []
  • Relevance: While both FRG-8813 and the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide, belong to the acetamide class, they differ considerably in their structures. FRG-8813 features a furfurylsulfinyl group at the 2-position, a complex substituted butenyl chain linked to the nitrogen, and lacks the (4-phenoxyphenyl) group present in the target compound. []

2-((1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (Q2)

  • Compound Description: Q2 is a novel algaecide that effectively controls harmful cyanobacteria blooms, specifically targeting Microcystis aeruginosa, while exhibiting ecological safety and selectivity towards non-target aquatic organisms. []

2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide and Methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate

  • Compound Description: These compounds represent novel allosteric inhibitors of CD73, an enzyme involved in adenosine metabolism. They exhibit the ability to reverse adenosine-mediated immune suppression on human T cells, highlighting their potential in immunotherapy. []

4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide (BR931)

  • Compound Description: BR931 is a hypolipidemic peroxisome proliferator that has shown protective effects against liver damage and preneoplastic lesion development in animal models, although long-term use raises concerns about potential carcinogenicity. []

N-(4-fluorophenyl)-2-((4-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetamide (4m)

  • Compound Description: Compound 4m demonstrated potent fungicidal activity against Botrytis cinerea, exceeding the efficacy of the standard fungicide carbendazim, suggesting its potential as a novel fungicidal agent. []

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides

  • Compound Description: This series of compounds demonstrated promising α-glucosidase inhibitory activity, with compound 5a, bearing a 4-methylbenzylidene moiety, exhibiting the most potent activity among the synthesized derivatives. []
  • Compound Description: Compounds 7 and 19 exhibited potent in vitro antitumor activity, comparable or even superior to standard anticancer drugs like 5-fluorouracil, gefitinib, and erlotinib, particularly against lung, CNS, and breast cancer cells. []
  • Compound Description: These polycyclic aromatic compounds were evaluated for their antiproliferative activity against various human cancer cell lines. Compounds 11, 16, 17, 19, and 20 exhibited significant cytotoxicity, highlighting their potential as anticancer agents. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8a-n)

  • Compound Description: These compounds, bearing azinane and 1,3,4-oxadiazole moieties, were synthesized and evaluated for their antibacterial potential. Compound 8g, containing a 2-methylphenyl group, demonstrated the most potent inhibitory activity against various bacterial strains. []

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3)

  • Compound Description: Compounds 2 and 3, derived from distyrylpyridine, demonstrated potent insecticidal activity against cowpea aphids, surpassing the efficacy of the standard insecticide acetamiprid. []

6,7-Bis(hexylthio)-2-[(2-hydroxyethyl)thio]-3-methylthio-tetrathiafulvalene (TTF-2) Derivatives

  • Compound Description: TTF-2 was coupled with thiophene-3-carboxylic acid and thiophene-3,4-dicarboxylic acid to create two novel tetrathiafulvalene–thiophene assemblies, TTF-Th and DTTF-Th, respectively. These assemblies exhibited electrochromic properties, changing color upon electrochemical oxidation. []

2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thiophen-1-yl)acetamide (39)

  • Compound Description: Compound 39 exhibited dual inhibitory activity against DNA-PK and PI3K and showed potent sensitization of cancer cells to ionizing radiation and DNA-damaging agents both in vitro and in vivo, suggesting its potential as a chemo- and radiosensitizing agent in cancer therapy. []

Nimesulide Derivatives (2-4)

  • Compound Description: These are three structurally related derivatives of the nonsteroidal anti-inflammatory drug nimesulide, synthesized and characterized to understand their structure-activity relationships and potential therapeutic applications. []
  • Relevance: These compounds do not share any significant structural features with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide, beyond the presence of an acetamide group in some of the derivatives. The nimesulide derivatives primarily focus on modifications to the sulfonamide and aromatic ring systems, distinguishing them structurally from the target compound. []
  • Compound Description: These compounds, incorporating benzodifuranyl and various heterocyclic moieties, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds 10a-d and 13a-f exhibited potent COX-2 inhibitory activity, analgesic effects, and anti-inflammatory properties, highlighting their potential as novel anti-inflammatory agents. []
  • Relevance: These compounds do not share any significant structural features with the target compound, 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide, beyond the presence of an amide group. The key structural differences arise from the presence of benzodifuranyl and diverse heterocyclic moieties in these compounds, which are absent in the target compound. []

N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (10) and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (16)

  • Compound Description: These compounds, featuring a 2-(4-aminophenyl)benzothiazole pharmacophore and diverse heterocyclic rings, were synthesized and evaluated for their antitumor activity. Compounds 10 and 16 exhibited considerable anticancer activity against several cancer cell lines, highlighting their potential as anticancer agents. []

2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide

  • Compound Description: This compound, a hybrid molecule incorporating thieno[2,3-d]pyrimidine and benzimidazole moieties, exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. Its high affinity to the TrmD enzyme, a potential target for antibacterial agents, suggests a possible mechanism of action. []

2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (10k)

  • Compound Description: Compound 10k, a triazolo[4,3-b][1,2,4]triazine derivative, demonstrated potent α-glucosidase and α-amylase inhibitory activities, highlighting its potential as a therapeutic agent for diabetes mellitus. Kinetic studies and molecular docking analysis provided insights into its mechanism of action and binding interactions. []

Properties

Product Name

2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide

IUPAC Name

2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C16H17NO3S/c18-10-11-21-12-16(19)17-13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19)

InChI Key

HODCICYYBXNAJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.